

An In-depth Technical Guide to Phenyl 1-thio-beta-D-galactopyranoside

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Compound of Interest

Compound Name: *Phenyl 1-thio-beta-D-galactopyranoside*

Cat. No.: *B028560*

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For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of glycoscience and drug discovery, specific molecular tools are indispensable for unraveling complex biological processes and for the synthesis of novel therapeutics. **Phenyl 1-thio-beta-D-galactopyranoside**, a synthetic thioglycoside, has emerged as one such critical compound. Its unique structural features and reactivity make it a versatile substrate and inhibitor in various enzymatic and cellular systems. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of **Phenyl 1-thio-beta-D-galactopyranoside**, from its fundamental properties to its advanced applications, supported by detailed protocols and mechanistic insights.

Section 1: Core Characteristics and Physicochemical Properties

Phenyl 1-thio-beta-D-galactopyranoside, identified by the CAS Number 16758-34-2, is a non-natural analog of galactose where the anomeric hydroxyl group is replaced by a phenylthio group.^{[1][2]} This substitution has profound implications for its chemical stability and biological activity. Unlike O-glycosides, the thio-glycosidic bond is more resistant to enzymatic cleavage by many glycosidases, yet it can be selectively activated under specific chemical conditions, making it an invaluable tool in chemical biology and organic synthesis.^{[3][4]}

A summary of its key physicochemical properties is presented in the table below:

Property	Value	Source(s)
CAS Number	16758-34-2	[1][3]
Molecular Formula	C ₁₂ H ₁₆ O ₅ S	[3][5]
Molecular Weight	272.32 g/mol	[3][5]
Appearance	White to off-white crystalline powder	[1][3]
Melting Point	93-120 °C	[2][3]
Optical Rotation	[α] ²² /D -48.0° (c = 0.5% in methanol)	
Solubility	Slightly soluble in methanol and very slightly soluble in water.	[2]
Storage Temperature	2-8°C	[1][2]

Section 2: Synthesis of Phenyl 1-thio-beta-D-galactopyranoside

The synthesis of phenylthioglycosides is a well-established procedure in carbohydrate chemistry.[4] A common and effective method involves the reaction of a fully protected glycosyl acetate with thiophenol in the presence of a Lewis acid catalyst, such as boron trifluoride-diethyl etherate (BF₃•OEt₂).[4] This process is favored for its high yields and stereoselectivity.

Experimental Protocol: Synthesis from Glycosyl Acetate

This protocol outlines the general steps for synthesizing **Phenyl 1-thio-beta-D-galactopyranoside** from its per-O-acetylated precursor.

Materials:

- Penta-O-acetyl-β-D-galactopyranose

- Thiophenol
- Boron trifluoride-diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates
- Sodium methoxide in methanol (for deacetylation)

Procedure:

- Glycosylation: a. Dissolve penta-O-acetyl- β -D-galactopyranose (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon). b. Add thiophenol (1.2-2.0 equivalents) to the solution at room temperature. c. Cool the reaction mixture to 0°C in an ice bath. d. Slowly add $\text{BF}_3 \cdot \text{OEt}_2$ (2.0-5.0 equivalents) to the stirred solution. e. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
- Work-up and Purification: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with water, saturated aqueous NaHCO_3 , and brine. c. Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. d. Purify the resulting crude product by silica gel column chromatography to yield Phenyl 2,3,4,6-tetra-O-acetyl-1-thio- β -D-galactopyranoside.
- Deacetylation: a. Dissolve the purified acetylated product in anhydrous methanol. b. Add a catalytic amount of sodium methoxide in methanol. c. Stir the reaction at room temperature until deacetylation is complete (monitored by TLC). d. Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield **Phenyl 1-thio- β -D-galactopyranoside**.

Causality in Experimental Choices:

- Inert Atmosphere: Prevents side reactions involving moisture and oxygen.
- Lewis Acid Catalyst ($\text{BF}_3 \cdot \text{OEt}_2$): Activates the anomeric acetyl group, facilitating nucleophilic attack by thiophenol.^[4]
- Aqueous Work-up: Removes the catalyst and other water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acidic components.
- Chromatographic Purification: Separates the desired product from unreacted starting materials and byproducts.

Section 3: Applications in Research and Development

Phenyl 1-thio-beta-D-galactopyranoside is a multifaceted tool with broad applications in biochemical and pharmaceutical research.^{[3][6]}

Glycosylation Studies and Enzyme Assays

A primary application of this compound is as a substrate for β -galactosidase and other glycosidases.^{[3][7][8]} Its use in enzymatic assays allows for the kinetic characterization of these enzymes, providing insights into their substrate specificity and catalytic mechanisms.^[3] The phenylthio moiety can also serve as a chromogenic or fluorogenic handle upon modification, facilitating high-throughput screening of enzyme inhibitors.

Cellular Uptake and Metabolism Research

The compound is instrumental in studying the mechanisms of sugar transport across cellular membranes.^{[3][6]} By tracking the uptake and fate of this non-metabolizable galactose analog, researchers can elucidate the function and regulation of specific glucose and galactose transporters.

Role in Drug Discovery and Development

In the realm of drug development, **Phenyl 1-thio-beta-D-galactopyranoside** serves as a crucial building block for the synthesis of more complex glycosylated molecules.^[3]

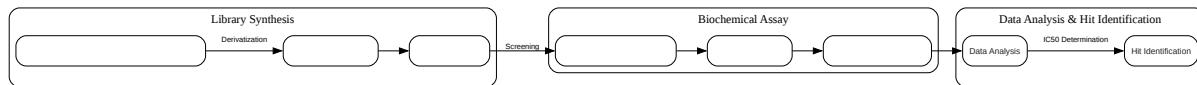
Glycosylation is a key strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs, including their solubility, stability, and tissue targeting.[3]

Furthermore, derivatives of **Phenyl 1-thio-beta-D-galactopyranoside** have been investigated as inhibitors of galectins, a family of β -galactoside-binding proteins implicated in cancer and inflammatory processes.[9][10] The development of selective galectin inhibitors is an active area of research for novel anti-cancer and anti-inflammatory therapies.[9][10]

Section 4: Signaling Pathways and Experimental Workflows

Workflow for Screening Galectin Inhibitors

The following diagram illustrates a typical workflow for screening a library of **Phenyl 1-thio-beta-D-galactopyranoside** derivatives for their inhibitory activity against a specific galectin.



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